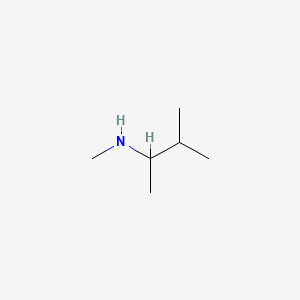

N,3-Dimethylbutan-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

N,3-dimethylbutan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15N/c1-5(2)6(3)7-4/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJLWVVCWBURGCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50588287 | |

| Record name | N,3-Dimethylbutan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50588287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34317-39-0 | |

| Record name | N,3-Dimethylbutan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50588287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl(3-methylbutan-2-yl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reaction Mechanisms and Reactivity Studies

Nucleophilic Reactivity of the Amine Functionality

The amine group in N,3-Dimethylbutan-2-amine serves as a nucleophilic center, readily participating in reactions with electrophiles. The nitrogen atom's lone pair of electrons is available for forming new bonds. This inherent nucleophilicity allows the compound to engage in various chemical transformations. For instance, it can undergo nucleophilic substitution reactions with alkyl halides. The reaction with methyl iodide, for example, proceeds via an SN2 mechanism, leading to the formation of N-methylated amines.

The basicity of the amine, a key aspect of its nucleophilic character, is influenced by the electronic effects of the alkyl groups attached to the nitrogen. In the gaseous phase, the basicity of amines generally increases with the number of alkyl groups due to their electron-donating inductive effect. lkouniv.ac.in However, in aqueous solutions, this trend is altered by solvation effects. lkouniv.ac.in

The reactivity of the amine functionality is central to its role as a building block in organic synthesis. It can be converted into a variety of other functional groups, expanding its synthetic utility. mnstate.edu

Coordination Chemistry and Metal Complexation Mechanisms

This compound and its derivatives are effective ligands in coordination chemistry, capable of forming stable complexes with a range of metal ions. smolecule.com The nitrogen atom's lone pair readily coordinates with metal centers, influencing the catalytic activity and properties of the resulting metal complexes. smolecule.comscholaris.ca

The coordination of this compound-based ligands to transition metals is a cornerstone of their application in catalysis. smolecule.com These ligands can enhance the selectivity and efficiency of metal-catalyzed reactions, particularly in asymmetric synthesis. smolecule.comscholaris.ca For instance, chiral phosphine (B1218219) ligands derived from amino alcohols are instrumental in enantioselective transformations. scholaris.ca

The electronic and steric properties of the ligand, which can be fine-tuned by modifying its structure, dictate the nature of the metal-ligand bond and, consequently, the catalytic outcome. researchgate.net Schiff base ligands, which are easily synthesized and can be structurally varied, are a prominent class of ligands used in this context. researchgate.net They can be designed to have different denticities and steric environments, which in turn affects the geometry and reactivity of the metal complex. researchgate.net

The formation of metal complexes with specific geometries is crucial for their catalytic function. For example, in some copper(II) complexes with bidentate amine ligands, distorted octahedral geometries are observed, which can be validated using techniques like UV-Vis spectroscopy and X-ray crystallography.

Steric hindrance, arising from the bulky alkyl groups in this compound and its derivatives, plays a critical role in its coordination behavior. rsc.orgmdpi.com The spatial arrangement of these groups can influence the approach of reactants and the stability of the resulting metal complexes. fiveable.me

This steric bulk can direct the stereochemical course of reactions. For example, the (S)-3,3-dimethylbutan-2-amine has been shown to be a superior chiral inductor in the ortho deprotonation of phosphinic amides compared to other chiral amines, a result attributed to its significant steric hindrance. rsc.org The steric environment around the metal center can also dictate the nuclearity of the coordination compounds formed, determining whether they are monomeric, dimeric, or polymeric. mdpi.com

In some cases, excessive steric hindrance can lead to the formation of planar geometries around the nitrogen atom in tertiary amines, a deviation from the typical sp3 hybridization. nih.gov This conformational remodeling is a direct consequence of minimizing steric repulsion. nih.gov The degree of steric hindrance can be quantified and used to predict the properties and reactivity of these sterically congested amines. nih.gov

Ligand-Metal Interactions in Catalysis

Mechanisms of Derivatives' Formation

The amine functionality of this compound provides a reactive handle for the synthesis of a wide array of derivatives through various reaction mechanisms.

Acylation is a common transformation for primary and secondary amines, including this compound, to form amides. This reaction typically proceeds through a nucleophilic addition-elimination mechanism. mnstate.edu The amine acts as a nucleophile, attacking the carbonyl carbon of an acylating agent like an acid chloride. mnstate.edu This is followed by the elimination of a leaving group, typically a chloride ion, to yield the amide. mnstate.edu The reaction requires at least one hydrogen on the amine nitrogen, making it suitable for primary and secondary amines but not tertiary ones. mnstate.edu A base is often required to neutralize the HCl byproduct. mnstate.edu

The synthesis of N-(2,3-Dimethylbutan-2-yl)acetamide, for instance, involves the reaction of the corresponding amine with an acyl chloride. The stoichiometry and reaction temperature are key parameters to control for achieving a high yield.

Hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, is a powerful method for synthesizing amines. lookchem.comdicp.ac.cn Recent advancements have led to the development of photocatalytic methods for the anti-Markovnikov hydroamination of unactivated olefins with primary alkyl amines. lookchem.com These reactions can proceed at room temperature under visible light irradiation, utilizing an iridium photocatalyst and a hydrogen atom donor. lookchem.com The mechanism is believed to involve the formation of an aminium radical cation intermediate. lookchem.com

Cobalt-catalyzed radical hydroamination of alkenes offers another pathway. dicp.ac.cn This method uses a cobalt(II)-salen complex as a catalyst and N-fluorobenzenesulfonimide as a nitrogen source. dicp.ac.cn Mechanistic studies suggest the involvement of a carbon radical intermediate formed via a metal-hydride-catalyzed hydrogen atom transfer (HAT). dicp.ac.cn This is followed by a catalyst-controlled SN2-like pathway to form the C-N bond. dicp.ac.cn

Reductive amination provides an alternative route to this compound and its derivatives. For example, the reaction of 3-methylbutan-2-one with methylamine (B109427) first forms an imine, which is then reduced by a reagent like lithium aluminum hydride to yield this compound. vedantu.com

Hydroamination Reaction Pathways

Stereochemical Implications in Reaction Pathways

The stereochemical integrity of chiral amines is critical for their application in asymmetric synthesis and pharmaceuticals. However, under certain catalytic conditions, optically active amines can undergo racemization, losing their enantiopurity. A key mechanism for the racemization of optically active primary and secondary amines, including structures related to this compound like 2-amino-3,3-dimethylbutane, involves a catalytic dehydrogenation-hydrogenation process. google.com

This racemization is typically achieved at elevated temperatures in the presence of hydrogen and a hydrogenation or dehydrogenation catalyst. google.com A particularly effective catalyst system comprises copper and zinc oxide. google.com The proposed mechanism proceeds as follows:

Reversible Dehydrogenation : The chiral amine undergoes a catalytic dehydrogenation on the metal surface. This removes two hydrogen atoms—one from the nitrogen and one from the chiral carbon center.

Formation of an Achiral Intermediate : The removal of hydrogen results in the formation of a planar, achiral imine (for primary amines) or enamine (for secondary amines) intermediate. Since this intermediate lacks a chiral center, all stereochemical information from the starting material is lost.

Reversible Hydrogenation : The achiral imine or enamine is then hydrogenated by the catalyst in the presence of H₂. Since the intermediate is planar, the addition of hydrogen can occur from either face with equal probability.

Formation of Racemic Mixture : This non-stereoselective hydrogenation results in the formation of a 50:50 mixture of the (R)- and (S)-enantiomers of the amine, yielding a racemic product. google.com

The conditions for this process are summarized in the table below.

| Parameter | Condition | Reference |

|---|---|---|

| Catalyst | Active components: Copper and Zinc Oxide on a support material | google.com |

| Atmosphere | Hydrogen (H₂) | google.com |

| Temperature Range | 100 to 300 °C (170 to 240 °C preferred) | google.com |

| Phase | Liquid or Gas Phase | google.com |

In reactions such as asymmetric reductive amination, where a ketone reacts with an amine in the presence of a reducing agent to form a new chiral amine, the mechanism can proceed through either an imine or an enamine intermediate. For secondary amines like this compound reacting with a ketone, the formation of an enamine is a critical pathway. researchgate.netrsc.org

The general mechanism for enamine formation involves the acid-catalyzed reaction of a ketone (such as 3,3-dimethylbutan-2-one) with a secondary amine. masterorganicchemistry.comlibretexts.org This condensation reaction eliminates a molecule of water to form a C=C double bond adjacent to the nitrogen atom. masterorganicchemistry.com

Mechanistic studies have provided strong evidence for an enamine-reduction pathway in the iridium-catalyzed asymmetric reductive amination of ketones. researchgate.netrsc.org Isotopic labeling experiments were conducted to distinguish between the enamine and imine pathways. When the reaction between a ketone and an amine was carried out with deuterium (B1214612) gas (D₂) as the reductant instead of hydrogen gas (H₂), deuterium was incorporated at the chiral carbon (C2). However, significant deuterium incorporation was also observed at the adjacent carbon (C1). rsc.org

Further experiments using a deuterated solvent (MeOD) with H₂ as the reductant showed deuterium incorporation at multiple positions (C1, C2, and C3), which is inconsistent with a simple imine reduction. rsc.org The incorporation of deuterium at the C1 position strongly suggests the formation of an enamine intermediate, which allows for H/D exchange via a ketone/enol or enamine/enolate tautomerization mechanism prior to the final reduction step. researchgate.netrsc.org These results collectively indicate that the reaction proceeds through the formation of an enamine, which is then reduced to the final amine product. rsc.org

The table below summarizes key findings from isotopic labeling studies that support the enamine reduction pathway.

| Experimental Condition | Key Observation | Mechanistic Implication | Reference |

|---|---|---|---|

| Deuterium gas (D₂) as reductant | Deuterium incorporated at both the chiral center (C2) and the adjacent carbon (C1) | Supports an enamine intermediate, as H/D exchange can occur at C1 via tautomerization. | rsc.org |

| Deuterated solvent (MeOD) and H₂ gas | Deuterium incorporated at C1, C2, and C3 positions of the product amine | Indicates extensive H/D exchange with the solvent, which is facilitated by the enamine/enol tautomerism. | rsc.org |

Stereochemistry and Conformational Analysis of N,3 Dimethylbutan 2 Amine Systems

Chiral Center Characterization in Dimethylbutan-2-amines

N,3-Dimethylbutan-2-amine possesses two chiral centers, located at the C2 and C3 carbons of the butane (B89635) backbone. A carbon atom is considered a chiral center when it is bonded to four different groups. libretexts.org

C2 (the carbon bearing the amine group): This carbon is attached to a hydrogen atom, a methyl group, an N-methylamino group (-NHCH₃), and a (1,2-dimethylpropyl) group.

C3 (the carbon bearing a methyl group): This carbon is attached to a hydrogen atom, a methyl group, an isopropyl-like group from the C2 side, and a methyl group.

The presence of two distinct chiral centers means that the molecule can exist as a set of stereoisomers. Specifically, with two chiral centers, a maximum of 2² or four stereoisomers are possible. These consist of two pairs of enantiomers, which are non-superimposable mirror images of each other, and the diastereomeric relationships between the pairs. The four stereoisomers are designated as (2R,3R), (2S,3S), (2R,3S), and (2S,3R).

The primary amine analog, 3,3-dimethylbutan-2-amine, which has only one chiral center at C2, is known to be optically active, with commercial availability of specific enantiomers like (R)-3,3-dimethylbutan-2-amine. cymitquimica.commanchesterorganics.com This amine serves as a crucial chiral auxiliary in asymmetric synthesis, where its bulky 3,3-dimethylbutyl group effectively directs the stereochemical outcome of reactions. rsc.org

Diastereomer and Enantiomer Isolation and Characterization

The separation of stereoisomers of chiral amines is a critical process in stereoselective synthesis and analysis. For diastereomers, which have different physical properties, separation can often be achieved using standard laboratory techniques like fractional crystallization or chromatography. stackexchange.com

A common strategy for separating enantiomers of amines involves converting them into a mixture of diastereomeric salts by reacting the racemic amine with a single enantiomer of a chiral acid, such as tartaric acid or camphorsulfonic acid. stackexchange.com These diastereomeric salts can then be separated by fractional crystallization due to their different solubilities. Subsequently, the individual enantiomers of the amine can be recovered by treatment with a base.

For related diamine compounds, such as 2,3-Dimethylbutane-2,3-diamine, the separation of meso and racemic diastereomers has been successfully performed through the fractional crystallization of their hydrochloride salts. smolecule.com Similarly, diastereomeric phosphine (B1218219) oxide intermediates derived from enantiopure amino alcohols have been separated using fractional recrystallization or silica (B1680970) gel chromatography. scholaris.ca While specific documentation for this compound is not prevalent, these established methods are directly applicable.

Once isolated, the characterization of each stereoisomer is performed using various analytical techniques.

Polarimetry: Measures the optical rotation of plane-polarized light, a defining characteristic of chiral molecules. For instance, a derivative of a related amine, (2R,2′R)-N,N′-(1E,2E)-Ethane-1,2-diylidenebis(3,3-dimethylbutan-2-amine), exhibits a specific rotation of [α]D −225.4, while its (2S,2'S) enantiomer shows a value of +225.0. acs.org

NMR Spectroscopy: Can distinguish between diastereomers, as the nuclei are in chemically non-equivalent environments, leading to distinct spectra.

X-ray Crystallography: Provides unambiguous determination of the absolute configuration of a crystalline sample.

Conformational Dynamics via Spectroscopic Methods

The conformation of this compound, which describes the spatial arrangement of its atoms, is not static. Rotation around the C-C and C-N single bonds leads to various conformers with different energy levels. The bulky nature of the substituents significantly influences the preferred conformations.

Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a powerful technique for studying the kinetics of conformational changes in molecules, with the capability to determine energy barriers for internal motions in the range of approximately 4.5 to 23 kcal/mol. researchgate.net

While specific DNMR studies on this compound are not widely published, extensive research on structurally analogous compounds provides significant insight. A key example is the conformational analysis of N,N,N-trimethyl-(3,3-dimethylbutyl)ammonium iodide, which also features a bulky tert-butyl-like group adjacent to a polar, substituted nitrogen. nih.govcaltech.edu In this system, there is a strong preference for the trans conformation (where the bulky groups are anti-periplanar) around the C1-C2 bond. Using proton NMR coupling constants, researchers determined that the fraction of the trans conformer is approximately 90% across a wide range of solvents. nih.govcaltech.edu This high preference is due to the severe steric hindrance that would occur in the gauche conformation.

For this compound, similar steric principles apply. The interaction between the methyl group on the nitrogen, the methyl group at C3, and the main chain creates significant steric strain that dictates the most stable conformations around the C2-C3 bond. DNMR would be the ideal tool to quantify the rotational energy barriers between these conformers.

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, including its absolute configuration. For this technique to be applied, the compound or a suitable derivative must be obtained in a crystalline form.

There are no publicly available crystal structures for this compound itself. However, the structures of related molecules have been elucidated using this method. For example, the structure of a meso-bidiaziridine, synthesized from a related primary amine, was confirmed by X-ray diffraction analysis. acs.org Furthermore, X-ray crystallography has been instrumental in confirming the absolute stereochemistry of products derived from chiral N-phosphonyl imines in asymmetric synthesis. researchgate.net These examples underscore the power of the technique for unambiguously assigning stereochemistry in complex chiral molecules, a method that would be essential for the definitive characterization of the isolated stereoisomers of this compound.

Dynamic Nuclear Magnetic Resonance Spectroscopy Studies

Influence of Substituents on Molecular Conformation

Substituents exert a profound influence on molecular conformation through a combination of steric and electronic effects. nih.govlibretexts.org In the context of dimethylbutan-2-amine systems, the size and nature of the groups attached to the nitrogen atom and the butane chain are critical determinants of the molecule's preferred shape.

Electronic Effects: While less dominant than sterics in this aliphatic amine, electronic effects from substituents can influence bond lengths, bond angles, and the basicity of the nitrogen atom. For instance, replacing the N-methyl group with more electron-withdrawing or electron-donating groups would alter the electronic properties and could have subtle effects on the conformational equilibrium. researchgate.net

Studies on related imine systems have shown that increasing the bulk of substituents at the iminic carbon atom can enforce specific conformations. This principle highlights that the conformational landscape of this compound can be predictably manipulated by altering its substitution pattern, a key concept in the design of chiral ligands and catalysts.

Computational and Theoretical Investigations

Quantum Mechanical Studies of Electronic Structure

Quantum mechanical (QM) calculations are fundamental to understanding the intrinsic properties of a molecule, determined by the arrangement of its electrons and nuclei. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are used to solve approximations of the Schrödinger equation, yielding valuable information about molecular geometry, orbital energies, and charge distribution. researchgate.netscispace.com

For N,3-Dimethylbutan-2-amine, QM studies would typically begin with geometry optimization to find the lowest energy conformation of the molecule. This involves calculating the forces on each atom and adjusting their positions until a stable structure is reached. From this optimized structure, a variety of electronic properties can be determined.

Key outputs from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The energy gap between HOMO and LUMO provides an indication of the molecule's kinetic stability and chemical reactivity.

Table 1: Illustrative Parameters from Quantum Mechanical Calculations This table outlines the typical parameters that would be derived from a QM analysis of this compound and their significance.

| Parameter | Description | Significance for this compound |

| Optimized Geometry | The 3D coordinates of the atoms corresponding to a minimum on the potential energy surface. | Determines bond lengths, bond angles, and dihedral angles, providing the most stable shape of the molecule. |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the tendency to donate electrons. The nitrogen lone pair would be a primary contributor to the HOMO. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the tendency to accept electrons. Important for reactions with electrophiles. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap generally implies higher reactivity. |

| Partial Atomic Charges | The distribution of electron density among the atoms in the molecule. | Reveals which atoms are electron-rich (e.g., nitrogen) or electron-poor, influencing intermolecular interactions. |

| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility and how the molecule aligns in an electric field. |

These theoretical calculations provide a foundational electronic portrait of the molecule, which is essential for the more complex simulations and predictions discussed in subsequent sections.

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of intermolecular interactions. ulisboa.pt Unlike QM methods that often focus on a single, static molecule, MD uses classical mechanics (force fields) to simulate systems containing thousands or even millions of atoms, such as a drug molecule interacting with a solvent or a biological membrane. ulisboa.ptyok.gov.tr

For this compound, MD simulations can be employed to study its behavior in various environments. A force field, which is a set of parameters describing the potential energy of the system, is assigned to the molecule. arxiv.org Simulations then solve Newton's equations of motion for each atom, tracking their trajectories over time. ulisboa.ptresearchgate.net

A key application would be to simulate this compound in an aqueous solution to understand its hydration shell and solubility. Another important use is modeling its interaction with lipid bilayers, which serve as a model for cell membranes. yok.gov.trrsc.org Such simulations can reveal the preferred orientation of the molecule as it approaches the membrane and calculate the energetic barriers for it to permeate from an aqueous environment into the hydrophobic core of the bilayer. yok.gov.trrsc.org Studies on similar aliphatic amines show that both charged (protonated) and neutral forms can penetrate into a lipid bilayer, with the neutral form translocating more easily. yok.gov.tr

Table 2: Key Outputs from Molecular Dynamics Simulations This table describes the insights that can be gained from MD simulations of this compound.

| Simulation Output | Description | Relevance to this compound |

| Potential of Mean Force (PMF) | The free energy profile of moving the molecule along a specific path, e.g., across a cell membrane. | Quantifies the energy barriers for membrane permeation, a key factor in bioavailability. rsc.org |

| Radial Distribution Function (RDF) | Describes how the density of surrounding atoms/molecules varies as a function of distance from a reference atom. | Characterizes the structure of the hydration shell around the amine group and hydrophobic parts of the molecule. |

| Diffusion Coefficient | A measure of how quickly the molecule moves through a given medium. | Predicts mobility in solution, which is important for reaching a target site. researchgate.net |

| Binding Free Energy | The energy change when the molecule binds to a target, such as a protein receptor. | Predicts the affinity and stability of the molecule-receptor complex. |

MD simulations bridge the gap between the electronic properties of a single molecule and its macroscopic behavior in a complex biological environment.

Structure-Activity Relationship (SAR) Derivations through Computational Methods

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound relates to its biological activity. Computational methods are invaluable for deriving these relationships, allowing for the systematic evaluation of how modifications to a molecule's structure can impact its function.

For this compound, computational SAR could involve creating a series of virtual analogs by modifying its structure—for example, by changing the length of the alkyl chain, adding or moving methyl groups, or introducing different functional groups. QM and MD methods would then be used to calculate properties (descriptors) for each analog. These descriptors can include electronic properties (like HOMO/LUMO energies), steric properties (molecular volume, shape), and hydrophobic properties (LogP).

By correlating these calculated descriptors with experimentally measured biological activity (if available) for a set of related compounds, a quantitative structure-activity relationship (QSAR) model can be built. Such models can then be used to predict the activity of new, unsynthesized compounds. For instance, studies on related compounds have shown that introducing bulkier, more lipophilic amine fragments can significantly alter binding affinity at protein sites. acs.org

Table 3: Example of a Computational SAR Workflow

| Step | Method | Description and Application to this compound |

| 1. Analog Generation | Virtual Molecule Building | Create a library of virtual compounds based on the this compound scaffold. For example, generating isomers like 2,3-dimethylbutan-2-amine (B1330071) or homologs. nih.gov |

| 2. Descriptor Calculation | QM/MM or Empirical Methods | For each analog, calculate a range of descriptors: electronic (e.g., partial charges), steric (e.g., molecular surface area), and thermodynamic (e.g., solvation energy). |

| 3. Model Building | Statistical Analysis (e.g., Regression) | Correlate the calculated descriptors with known biological activity data to build a predictive mathematical model. |

| 4. Model Validation | Cross-Validation / External Set | Test the model's predictive power on a subset of compounds not used in its creation. |

| 5. New Compound Prediction | Application of the QSAR Model | Use the validated model to predict the activity of novel, hypothetical analogs to prioritize which molecules to synthesize and test experimentally. |

This systematic approach accelerates the process of discovering compounds with optimized activity by focusing experimental efforts on the most promising candidates.

Prediction of Reactivity and Selectivity via Computational Modeling

Computational modeling can predict how and where a molecule is likely to react. For this compound, this involves identifying the most reactive sites and understanding the energy landscape of potential chemical transformations.

Chemical reactions proceed from reactants to products through a high-energy intermediate known as the transition state (TS). The energy required to reach this state is the activation energy, which determines the reaction rate. Computational methods can locate the geometry and energy of the transition state for a given reaction.

For this compound, a common reaction is the nucleophilic attack by the nitrogen atom's lone pair of electrons. libretexts.org For example, in a reaction with an electrophile like carbon dioxide, a transition state is formed where the N-C bond is partially formed. acs.org Theoretical studies on similar amine reactions have shown that the mechanism can be a single, concerted step where bond formation and proton transfer occur simultaneously. acs.orgresearchgate.net By calculating the activation energy, chemists can predict how fast the reaction will proceed and compare the feasibility of different reaction pathways. researchgate.net

A Molecular Electrostatic Potential (MEP) map is a visualization of the electrostatic potential on the electron density surface of a molecule. chemrxiv.org It provides an intuitive guide to a molecule's reactive sites. MEP maps are color-coded: regions of negative potential (typically shown in red or blue) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue or green) are electron-poor and susceptible to nucleophilic attack. chemrxiv.orgresearchgate.net

For this compound, an MEP map would clearly show a region of strong negative potential around the nitrogen atom due to its lone pair of electrons, identifying it as the primary site for protonation and reaction with electrophiles. researchgate.net The hydrocarbon portions of the molecule would show neutral or slightly positive potential. MEP analysis is a powerful tool for qualitatively predicting reactivity and understanding non-covalent interactions like hydrogen bonding. chemrxiv.orgdeepdyve.com

Table 4: Reactivity Prediction Methods and Their Outputs

| Method | Output | Insight for this compound |

| Transition State Search | Geometry and energy of the transition state; activation energy. | Quantifies the kinetic barrier for reactions, such as N-alkylation or acylation, allowing prediction of reaction rates and mechanisms. libretexts.orgresearchgate.net |

| Intrinsic Reaction Coordinate (IRC) Analysis | The minimum energy path connecting reactants, transition state, and products. | Confirms that a located transition state correctly links the desired reactants and products. acs.org |

| MEP Mapping | 3D color-coded map of electrostatic potential on the molecular surface. | Visually identifies the nucleophilic nitrogen atom as the most likely site of electrophilic attack and highlights regions for potential hydrogen bonding. chemrxiv.orgacs.org |

Together, these computational techniques provide a comprehensive, multi-faceted understanding of the chemical nature of this compound, from its fundamental electronic properties to its complex interactions and reactivity in various chemical and biological contexts.

Applications in Advanced Organic Synthesis and Catalysis

N,3-Dimethylbutan-2-amine Derivatives as Chiral Building Blocks

Chiral amines are fundamental building blocks in the synthesis of enantiomerically pure compounds, particularly in the pharmaceutical and agrochemical industries. (S)-N1,N1-diethyl-3,3-dimethylbutane-1,2-diamine, a derivative of this compound, is utilized as a chiral building block for the synthesis of chiral drugs. lookchem.com Its specific stereochemistry is crucial for creating pharmaceuticals with targeted biological activities. lookchem.com The unique stereochemistry of these derivatives is instrumental in producing pure compounds with desired properties for various applications. lookchem.com

The steric bulk provided by the 3,3-dimethylbutyl group can influence the reactivity and physical properties of molecules, making these derivatives useful as intermediates in the synthesis of complex organic molecules and pharmaceuticals. For instance, they can serve as precursors for bioactive molecules like kinase inhibitors or GPCR ligands. The tertiary amine's nucleophilic reactivity and the inherent stereogenic center are key features leveraged in asymmetric synthesis.

Furthermore, derivatives such as (R)-N-(3,3-Dimethylbutan-2-yl)-1H-benzo[d]imidazol-2-amine have been synthesized and characterized, highlighting the ongoing exploration of new chiral structures based on the this compound scaffold. nih.gov The synthesis of novel chiral pyrrolidine (B122466) derivatives from (+)-α-pinene has also been achieved by coupling with bulky amines like (R)-3,3-dimethylbutan-2-yl-amine, demonstrating the versatility of this amine in creating diverse and complex chiral molecules. thieme-connect.com

Role of Dimethylbutan-2-amine-Derived Ligands in Asymmetric Catalysis

The development of chiral ligands is central to the advancement of asymmetric catalysis, which aims to produce enantiomerically pure compounds. Ligands derived from this compound have shown significant promise in this area, participating in both transition metal-catalyzed reactions and organocatalysis.

Transition Metal-Catalyzed Enantioselective Transformations

Chiral ligands are essential for achieving high enantioselectivity in transition metal-catalyzed reactions. rsc.org These reactions are a cornerstone of modern organic synthesis, enabling the formation of chiral molecules with high efficiency and selectivity. rsc.orgd-nb.info The combination of a transition metal with a chiral ligand creates a chiral catalytic environment that can differentiate between enantiotopic faces, atoms, or groups in a prochiral substrate.

Derivatives of this compound have been successfully employed as ligands in such transformations. For example, chiral phosphines, a critical class of ligands, have been synthesized using this compound. scholaris.ca These ligands can be used in various transition metal-catalyzed reactions, including asymmetric allylic alkylations. scholaris.ca

Another notable example is the use of (S)-tert-ButylPyOx, a pyridinooxazoline (PyOx) ligand derived from (S)-tert-leucinol, which is structurally related to this compound. This ligand has been used in palladium-catalyzed asymmetric conjugate additions of arylboronic acids to cyclic enones. orgsyn.org The development of chiral bidentate thioether ligands has also enabled the Pd-catalyzed enantioselective C(sp3)−H functionalization of free aliphatic amines. nih.gov

The merging of enamine catalysis with transition metal catalysis represents a powerful strategy for novel chemical transformations. d-nb.info In this synergistic approach, a chiral amine catalyst, such as a derivative of this compound, can form a nucleophilic enamine intermediate that reacts with an electrophilic species activated by a transition metal catalyst. d-nb.info

Organocatalysis with Amine Derivatives

Organocatalysis, the use of small organic molecules as catalysts, has become a major pillar of asymmetric synthesis. Chiral amines and their derivatives are among the most successful classes of organocatalysts.

Homologous biphenyl (B1667301) and binaphthyl tertiary azepines and quaternary iminium salts prepared from (S)- and (R)-3,3-dimethylbutan-2-amine have been shown to be effective catalysts for the enantioselective epoxidation of unfunctionalized olefins, achieving enantiomeric excesses (ee) of up to 87%. researchgate.net This demonstrates the ability of these catalysts to induce significant chirality transfer in important synthetic transformations.

Furthermore, new chiral guanidines derived from the reaction of 2-chlorobenzimidazole (B1347102) with chiral amines, including (R)-N-(3,3-Dimethylbutan-2-yl)-1H-benzo[d]imidazol-2-amine, have been synthesized and evaluated as organocatalysts. nih.gov These catalysts have been applied in the enantioselective α-amination of 1,3-dicarbonyl compounds, yielding products with good to high yields and moderate to good enantioselectivities. nih.gov The bulky nature of the aliphatic amine was noted to affect the yield of the catalyst synthesis. nih.gov

Precursors for Specialty Chemical Synthesis

The chemical industry relies on versatile precursors for the synthesis of a wide array of specialty chemicals. This compound and its derivatives serve as valuable intermediates in the production of agrochemicals and other specialized chemical products. biosynth.com For example, (+/-)-3,3-Dimethyl-2-butylamine is used to produce 1-pyridin-3-yl-3-(1,2,2-trimethyl-propyl)-thiourea, highlighting its role as a precursor for more complex molecules. fishersci.no The compound's structure makes it a useful building block for research chemicals and specialty chemical intermediates. biosynth.com

Functional Materials and Supramolecular Assembly Derived from Dimethylbutan-2-amines

The principles of supramolecular chemistry, which involve the assembly of molecules through non-covalent interactions, are increasingly being applied to the development of functional materials. nih.gov Derivatives of this compound have found applications in this area, particularly in the construction of peptoid-phthalocyanine architectures.

In the synthesis of these architectures, the bulky (2S)-3,3-dimethylbutan-2-amine was used, and optimizations were required for the acylation and substitution reactions due to its steric hindrance. These hybrid structures, consisting of a peptoid scaffold grafted with phthalocyanines, are being investigated for their photophysical properties and potential applications as biomaterials. The ability of peptoids to form stable secondary structures, such as helices, allows for the precise positioning of functional groups, which is a key aspect of creating organized supramolecular assemblies.

The formation of supramolecular assemblies can also be influenced by the chirality of the building blocks. The use of enantiomerically pure amines, such as derivatives of this compound, can lead to the formation of chiral supramolecular structures with specific functions. researchgate.net

Mechanistic Studies of Biochemical and Molecular Interactions

Investigation of Enzyme-Ligand Interactions with Dimethylbutan-2-amine Scaffolds

The specific structural characteristics of the N,3-dimethylbutan-2-amine scaffold, including its steric bulk and chirality, play a significant role in its interactions with enzyme binding pockets. The branched alkyl structure can lead to unique molecular interactions that influence both the affinity and selectivity of compounds derived from this scaffold.

A notable example of the dimethylbutan-2-amine scaffold in action is found in the development of 1,2,4-triazolo[1,5-a]pyrimidines (TPDs) as microtubule (MT)-stabilizing agents for potential use in treating neurodegenerative diseases like Alzheimer's. nih.govgoogle.com In this context, the (R)-3,3-dimethylbutan-2-amine fragment was incorporated at the C7 position of the TPD core. google.comresearchgate.net Researchers conducted matched molecular pair analyses and computational studies to probe how different amine fragments at this position influence binding to tubulin, the protein subunit of microtubules. acs.org

These findings underscore how the dimethylbutan-2-amine scaffold can be used to fine-tune enzyme-ligand interactions, steering a molecule's binding preference away from one site and thereby enhancing its selectivity. researchgate.net The interaction of an inhibitor's amine group with conserved residues, such as aspartic acid, in an enzyme's active site is often essential for activity and helps to dictate the ligand's orientation in the binding pocket. nih.gov

Modulation of Biochemical Pathways by Amine Derivatives

The interaction of amine-containing compounds with specific enzymes or receptors can modulate various biochemical pathways, including those involved in metabolism and signal transduction. Biogenic amines, which include neurotransmitters like serotonin (B10506) and dopamine, are well-known modulators of complex physiological processes and neuronal pathways. mdpi.comnih.gov The introduction of exogenous amine derivatives can, therefore, have significant effects on these systems.

In the case of the TPDs incorporating the this compound scaffold, the primary molecular interaction is the binding to and stabilization of microtubules. google.comgoogle.com This action directly impacts the biochemical pathways dependent on dynamic microtubule networks. In neurodegenerative tauopathies, the protein tau detaches from microtubules, leading to their instability and the formation of toxic aggregates. google.comgoogle.com By stabilizing microtubules, these compounds can restore the network essential for axonal transport in neurons, a critical pathway for neuronal health and function. google.com This represents a modulation of a key structural and transport pathway within the cell, aiming to counteract the pathological cascade of the disease. google.com

Rational Design of Ligands for Specific Molecular Targets

The rational design of enzyme inhibitors and other bioactive molecules is a cornerstone of modern medicinal chemistry, aiming to optimize interactions with a biological target to achieve a desired therapeutic effect. jetir.orgresearchgate.net This process often relies on the use of molecular scaffolds—core structures that can be systematically modified to improve potency, selectivity, and pharmacokinetic properties. nih.govniper.gov.in The this compound structure is an example of a simple, chiral scaffold used in this process. google.comresearchgate.net

The development of TPDs for neurodegenerative disease serves as a clear case study in rational drug design. acs.org Scientists utilized a strategy known as matched molecular pair analysis (MMPA), where small, specific structural changes are made to a molecule to understand their impact on activity. acs.org By comparing derivatives containing the (R)-3,3-dimethylbutan-2-amine scaffold with those containing other amines, researchers could elucidate the structure-activity relationship (SAR) and its effect on binding to different sites on tubulin. researchgate.netacs.org This approach allows for the deliberate design of compounds with a more desirable biological profile. acs.org

The key attributes of the dimethylbutan-2-amine scaffold that make it useful in rational design include:

Steric Hindrance : The bulky t-butyl-like group can be used to probe the size and shape of an enzyme's binding pocket, potentially enhancing selectivity by preventing binding to off-targets with smaller pockets. researchgate.net

Chirality : The presence of a stereocenter at the 2-position allows for the synthesis of enantiomerically pure compounds. Since biological targets like enzymes are themselves chiral, they often interact differently with different stereoisomers of a ligand.

By starting with a privileged or versatile scaffold, chemists can create focused libraries of compounds to screen for activity against various biological targets. nih.gov The this compound framework, having been successfully incorporated into potent microtubule-stabilizing agents, demonstrates its value as a building block in the rational design of new therapeutics. google.com

Analytical Methodologies in Research of N,3 Dimethylbutan 2 Amine

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental for the structural elucidation of N,3-Dimethylbutan-2-amine, providing detailed information about its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the structural integrity of this compound. Both ¹H NMR and ¹³C NMR are employed to provide a complete picture of the molecule's carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule. Based on its structure, which includes a tert-butyl group, a methine proton adjacent to the nitrogen, a methyl group attached to the other carbon of the ethylamine (B1201723) backbone, and a methyl group on the nitrogen, a predictable pattern of resonances would emerge. The chemical shifts (δ) are influenced by the electron-withdrawing effect of the nitrogen atom. For comparison, the related primary amine, 2-amino-3,3-dimethylbutane, shows characteristic signals for its protons, though the N-methylation in the target compound will alter the chemical shifts of adjacent protons. chemicalbook.comvulcanchem.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, with a molecular formula of C₇H₁₇N, seven distinct carbon signals would be expected in a decoupled spectrum, unless there is accidental overlap. The chemical shifts would be characteristic of the aliphatic amine structure. For instance, carbons directly bonded to the nitrogen atom would appear at a lower field (higher ppm value) compared to the other alkyl carbons. uobasrah.edu.iqdocbrown.info The spectrum for the related compound 3,3-dimethylbutan-2-one, a precursor, has been well-characterized and serves as a reference for the butan-2-yl backbone. ebi.ac.uk

A summary of expected and comparative NMR data is presented below.

| Nucleus | Expected Chemical Shift (δ) Range for this compound | Reference Data for 2-Amino-3,3-dimethylbutane (in CDCl₃) |

| ¹H NMR | tert-butyl protons: ~0.9 ppm (singlet, 9H)Backbone CH₃: ~1.0-1.2 ppm (doublet)N-CH₃: ~2.3-2.5 ppm (singlet, 3H)CH-N: ~2.5-2.8 ppm (multiplet)N-H: Broad signal, variable position | Shift (ppm): 2.607 (A), 1.46 (B), 0.996 (C), 0.870 (D) chemicalbook.comvulcanchem.com |

| ¹³C NMR | tert-butyl C(CH₃)₃: ~26 ppmtert-butyl C(CH₃)₃: ~34 ppmBackbone CH₃: ~17 ppmN-CH₃: ~35-40 ppmCH-N: ~60-65 ppm | Data for the primary amine is available but not directly comparable for all carbons due to N-methylation. |

Note: Expected values are estimates based on general NMR principles and data for similar structures. Actual values may vary depending on the solvent and other experimental conditions.

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern. The compound has a molecular formula of C₇H₁₇N, giving it a molecular weight of approximately 115.22 g/mol . guidechem.com

In an electron ionization (EI) mass spectrum, this compound is expected to show a molecular ion peak (M⁺) at an m/z (mass-to-charge ratio) of 115. The fragmentation of aliphatic amines is typically dominated by α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. This process leads to the formation of a stable, resonance-stabilized iminium cation.

For this compound, two primary α-cleavage pathways are possible:

Cleavage of the bond between C2 and C3, leading to the loss of a tert-butyl radical (•C(CH₃)₃). This would produce a prominent fragment ion.

Cleavage of the bond between C1 and C2, resulting in the loss of a methyl radical (•CH₃).

The base peak in the mass spectrum of secondary amines is often the result of the most favorable α-cleavage pathway, which typically involves the loss of the largest possible alkyl radical. The mass spectrum of the isomeric primary amine, 2-butanamine, 3,3-dimethyl-, is available in the NIST database and shows characteristic fragmentation, though it differs from that expected for a secondary amine. nist.gov

| Ion Type | Proposed Fragment Structure | Expected m/z | Description |

| Molecular Ion | [CH₃CH(NHCH₃)C(CH₃)₃]⁺ | 115 | Parent ion |

| Fragment Ion | [CH₃CH=NHCH₃]⁺ | 58 | Result of α-cleavage with loss of tert-butyl radical |

| Fragment Ion | [CH(NHCH₃)C(CH₃)₃]⁺ | 100 | Result of α-cleavage with loss of methyl radical |

Q & A

Q. What are the common synthetic routes for N,3-Dimethylbutan-2-amine, and how are they optimized for purity?

this compound is synthesized via reductive amination or nucleophilic substitution. For example, in peptoid synthesis, the submonomer protocol uses tert-butyl bromoacetate and (2S)-3,3-dimethylbutan-2-amine, followed by flash chromatography for purification . Optimization includes adjusting reaction time (e.g., 10–24 hours), temperature (25–80°C), and catalysts (e.g., Pd/NiO for hydrogenation) to enhance yield (up to 98%) and minimize side products .

Table 1: Comparison of Synthetic Methods

| Method | Conditions | Yield | Purification | Reference |

|---|---|---|---|---|

| Reductive Amination | H₂, Pd/NiO, 25°C, 10 hrs | 95–98% | Filtration/Evaporation | |

| Submonomer Protocol | Bromoacetate + Amine, RT | N/A | Flash Chromatography |

Q. What characterization techniques are essential for verifying this compound’s structural integrity?

Standard techniques include:

- ¹H/¹³C NMR : To confirm molecular structure via chemical shifts (e.g., δ 1.0–2.5 ppm for methyl groups) .

- Mass Spectrometry (MS) : For molecular weight validation (e.g., m/z 101.12 for C₆H₁₅N) .

- InChIKey/SMILES : Cross-referencing with PubChem entries ensures consistency in stereochemical assignments .

Advanced Research Questions

Q. How does this compound’s stereochemistry influence its binding affinity in microtubule-stabilizing agents?

Computational studies reveal that the (R)-3,3-dimethylbutan-2-amine enantiomer exhibits higher lipophilicity and steric bulk, reducing binding affinity at non-target sites (e.g., the "seventh site" in microtubules) while maintaining efficacy at primary targets. This selectivity is critical for neurodegenerative drug candidates .

Q. What strategies resolve contradictions in experimental data for this compound-derived compounds?

- Control Experiments : Replicate reactions under inert atmospheres to exclude oxidation artifacts .

- Computational Validation : Compare calculated binding energies (e.g., DFT) with experimental results to identify outliers .

- Cross-Disciplinary Analysis : Integrate NMR, MS, and crystallography data to resolve structural ambiguities .

Q. How can researchers design safer protocols for handling this compound in novel synthetic pathways?

Q. What role does this compound play in peptoid helix stabilization, and how is this applied in drug discovery?

The amine’s branched structure enhances peptoid helicity by restricting backbone flexibility. This property is leveraged to design antimicrobial peptidomimetics with improved protease resistance and membrane permeability .

Methodological Guidance

Q. How to optimize reaction conditions for scaling up this compound synthesis?

- Catalyst Screening : Test Pd/NiO vs. Raney Ni for hydrogenation efficiency .

- Solvent Selection : Use methanol or THF for solubility without side reactions .

- Continuous Flow Reactors : Improve yield consistency in industrial-scale production .

Q. What advanced spectroscopic methods validate this compound’s interaction with biological targets?

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (e.g., ka/kd rates) .

- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) .

Data Analysis & Interpretation

Q. How to interpret discrepancies between computational and experimental binding energies for this compound derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.